1-(Dibenzylamino)cyclopropanol
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Overview
Description
1-(Dibenzylamino)cyclopropanol is an organic compound with the molecular formula C₁₇H₁₉NO It is characterized by a cyclopropanol ring substituted with a dibenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dibenzylamino)cyclopropanol can be synthesized through multiple synthetic routes. One common method involves the reaction of dibenzylamine with cyclopropanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Dibenzylamino)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted cyclopropanol derivatives.
Scientific Research Applications
1-(Dibenzylamino)cyclopropanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Dibenzylamino)cyclopropanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropanol ring and dibenzylamino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
1-(Dibenzylamino)cyclopropane: Similar structure but lacks the hydroxyl group.
1-(Dibenzylamino)cyclobutanol: Contains a cyclobutane ring instead of a cyclopropane ring.
1-(Dibenzylamino)cyclopentanol: Contains a cyclopentane ring instead of a cyclopropane ring.
Uniqueness: 1-(Dibenzylamino)cyclopropanol is unique due to its cyclopropanol ring, which imparts distinct chemical properties and reactivity. The presence of the dibenzylamino group further enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
1-(dibenzylamino)cyclopropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(11-12-17)18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,19H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLONXXYUKRSPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559318 |
Source
|
Record name | 1-(Dibenzylamino)cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119326-94-2 |
Source
|
Record name | 1-(Dibenzylamino)cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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